N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is an organic compound belonging to the class of triazolopyrimidines These compounds are characterized by a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the reaction of appropriate starting materials under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N7-butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
- Pyrazolo[3,4-d]pyrimidine derivatives
- 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12ClN5O3 |
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Molecular Weight |
321.72 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C13H12ClN5O3/c1-22-10-3-2-7(14)4-8(10)17-12(21)9-5-11(20)18-13-15-6-16-19(9)13/h2-4,6,9H,5H2,1H3,(H,17,21)(H,15,16,18,20) |
InChI Key |
VTCVDLYLWLXTOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NC3=NC=NN23 |
Origin of Product |
United States |
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